Lipophilicity Comparison (XLogP3)
The target compound has a computed XLogP3 of 2.0, establishing its lipophilicity profile [1]. In contrast, the des-ethyl analog 5-chloro-2-fluorobenzenesulfonamide has a lower computed XLogP3 of 1.2, while the des-chloro analog 2-fluoro-N-ethylbenzenesulfonamide has an XLogP3 of 1.4 [2]. The 0.6–0.8 log unit increase in lipophilicity of the target compound is attributable to the combined effect of the 5-chloro substituent and the N-ethyl group, which may enhance membrane permeability and binding to hydrophobic protein pockets.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 5-Chloro-2-fluorobenzenesulfonamide: XLogP3 ≈ 1.2; 2-Fluoro-N-ethylbenzenesulfonamide: XLogP3 ≈ 1.4 |
| Quantified Difference | ΔXLogP3 = +0.6 to +0.8 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025) |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and target engagement for intracellular or CNS targets, making the compound a preferred starting point over less lipophilic analogs for programs requiring passive diffusion.
- [1] PubChem. CID 130528881, Computed Properties (XLogP3-AA). National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Computed XLogP3 values for 5-chloro-2-fluorobenzenesulfonamide (CID 130528880) and 2-fluoro-N-ethylbenzenesulfonamide (CID 10879611), accessed 2025. View Source
